2-BUTYL-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
2-BUTYL-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a butyl group at the 2-position and a nitrophenyl group at the 3-position. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-BUTYL-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with butyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized under acidic conditions to yield the quinazolinone core. The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
2-BUTYL-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity. Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity
Mechanism of Action
The mechanism of action of 2-BUTYL-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The nitrophenyl group can also interact with reactive oxygen species, reducing oxidative stress and inflammation .
Comparison with Similar Compounds
2-BUTYL-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
2-BUTYL-3-(4-AMINOPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with an amino group instead of a nitro group, which may result in different biological activities.
2-BUTYL-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Contains a methoxy group, which can influence its solubility and reactivity.
2-BUTYL-3-(4-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: The presence of a chlorine atom can enhance its antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-butyl-3-(4-nitrophenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-3-8-17-19-16-7-5-4-6-15(16)18(22)20(17)13-9-11-14(12-10-13)21(23)24/h4-7,9-12H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRBSJNTYPFZOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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